N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Description
The compound N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide features a 2-oxo-2H-chromene-3-carboxamide core linked to a 4-methoxybenzenesulfonyl group and a thiophen-2-yl substituent via an ethyl bridge. The sulfonyl group may enhance solubility and binding affinity, while the thiophene moiety could contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6S2/c1-29-16-8-10-17(11-9-16)32(27,28)21(20-7-4-12-31-20)14-24-22(25)18-13-15-5-2-3-6-19(15)30-23(18)26/h2-13,21H,14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMZWKWEIKYWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide, also known by its CAS number 946297-47-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H21NO5S, with a molecular weight of 431.5 g/mol. The compound features a chromene core, a methoxybenzenesulfonyl group, and a thiophene moiety, which contribute to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have been shown to interact with acetylcholinesterase and other enzymes linked to neurodegenerative diseases .
- Receptor Modulation : It is hypothesized that the compound can modulate receptor activities, particularly G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways within cells .
- Gene Expression Influence : The compound may affect the expression of genes associated with critical cellular processes, potentially impacting cell proliferation and apoptosis.
Biological Activities
Preliminary studies indicate that this compound exhibits several significant biological activities:
- Antitumor Activity : Compounds with similar structures have demonstrated antitumor properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation.
- Antimicrobial Properties : The presence of the sulfonamide group suggests potential antimicrobial activity, which is common among sulfonamide derivatives .
- Neuroprotective Effects : Given its interaction with neurotransmitter systems, the compound may provide neuroprotective benefits, particularly in conditions like Alzheimer's disease .
Case Studies
- In Vitro Studies : In vitro assays have shown that derivatives of this compound can inhibit cancer cell lines, suggesting potential for development as an anticancer agent. For example, studies on related thiophene compounds have indicated significant cytotoxic effects against various cancer cell lines.
- Molecular Docking Studies : Computational studies using molecular docking techniques have revealed that the compound can effectively bind to active sites on target enzymes and receptors, supporting its potential as a therapeutic agent .
- Pharmacokinetics and Toxicology : Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics. However, further toxicological assessments are necessary to evaluate safety profiles before clinical application.
Comparative Analysis
| Property/Activity | This compound | Related Compounds |
|---|---|---|
| Molecular Weight | 431.5 g/mol | Varies by structure |
| Antitumor Activity | Yes | Yes |
| Antimicrobial Activity | Potentially | Common in sulfonamides |
| Neuroprotective Effects | Possible | Common in similar compounds |
| Enzyme Inhibition | Yes | Yes |
Scientific Research Applications
Antioxidant Properties
Research indicates that derivatives of thiophene-based compounds exhibit notable antioxidant activity. For instance, the antioxidant properties of synthesized thiophene derivatives were evaluated using the ABTS method, with some compounds showing significant inhibition rates compared to ascorbic acid . This suggests potential applications in combating oxidative stress-related diseases.
Antibacterial Activity
The compound has demonstrated antibacterial properties against various pathogens. In studies focused on thiophene carboxamide derivatives, compounds showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The structural variations in these compounds, particularly the presence of methoxy groups, enhanced their antibacterial efficacy.
Antitumor Potential
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been explored for its antitumor effects. Thiophene derivatives are considered promising candidates in cancer therapy due to their ability to induce apoptosis in cancer cells . The compound's mechanism may involve the inhibition of specific enzymes or modulation of signaling pathways critical for tumor growth.
Synthesis and Production
The synthesis of this compound typically involves several steps, including:
- Formation of Sulfonyl Intermediate : Sulfonylation of 4-methoxybenzenesulfonyl chloride.
- Coupling with Thiophene Derivative : Under specific conditions to form the desired compound.
- Final Modifications : Introduction of additional functional groups as required .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated various thiophene derivatives for their antioxidant potential using the ABTS assay. Compound variants exhibited varying degrees of activity, with some achieving up to 62% inhibition, indicating significant antioxidant capabilities .
Case Study 2: Antibacterial Efficacy
Research on thiophene carboxamide derivatives highlighted their effectiveness against pathogenic bacteria. Compounds were tested against multiple strains, showing enhanced activity due to structural modifications such as methoxy substitutions .
| Activity Type | Compound Variants | Inhibition Rate (%) | Pathogen Targeted |
|---|---|---|---|
| Antioxidant | Amino thiophene | 62 | N/A |
| Antibacterial | Methoxy-substituted | Varies | Staphylococcus aureus |
| Antitumor | Various derivatives | Induced apoptosis | Cancer cell lines |
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound exhibits diverse reactivity due to its structural complexity, including a chromene core, sulfonamide substituent, and thiophene moiety. Key reaction pathways include:
1.2 Reduction Reactions
Reduction agents like NaBH₄ or LiAlH₄ may target the chromene’s carbonyl group, potentially converting it to a dihydro form or cleaving the lactone ring. The sulfonamide group generally remains unaffected under these conditions.
1.3 Nucleophilic Substitution
The 4-methoxybenzenesulfonyl group acts as a good leaving group. Displacement reactions with nucleophiles (e.g., amines, alcohols) could replace the sulfonamide moiety, forming new derivatives.
1.4 Thiophene Reactivity
The thiophen-2-yl group may participate in electrophilic substitution at the α-position (positions 2 or 5) due to its aromatic stability. Reagents like nitric acid or bromine could introduce substituents at these sites.
Reagents and Reaction Conditions
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Oxidation | H₂O₂ (aq.) or KMnO₄ (acidic) | Potential cleavage of chromene lactone ring |
| Reduction | NaBH₄ (MeOH), LiAlH₄ (THF) | Dihydrochromene derivatives |
| Nucleophilic Substitution | Amines, alcohols (e.g., NH₃, EtOH) | Replacement of sulfonamide group with nucleophile |
| Thiophene Substitution | NO₂ (H₂SO₄), Br₂ (CHCl₃) | Nitro/thio-bromo derivatives at α-positions |
Chromene Ring Reactivity
The chromene core’s lactone carbonyl group is reactive toward nucleophilic attack. For example:
-
Hydrolysis : Under acidic or basic conditions, the lactone ring may open to form a dihydroxy acid derivative.
-
Addition Reactions : Michael acceptors (e.g., thiols) could add to the α,β-unsaturated ketone moiety.
Sulfonamide Group Reactivity
The 4-methoxybenzenesulfonyl group is a strong electron-withdrawing group and a potential leaving group. Displacement reactions with nucleophiles (e.g., amines) may yield secondary amides or ethers.
Thiophene Moiety Reactivity
Thiophene’s aromaticity allows electrophilic substitution, particularly at the α-position (position 2 or 5). For example:
-
Bromination : Br₂ in CHCl₃ would introduce bromine at the α-position.
-
Nitration : HNO₃ with H₂SO₄ could yield nitro derivatives.
Comparative Analysis of Structural Analogues
Studies on similar chromene-3-carboxamide derivatives provide insights into reactivity trends:
Comparison with Similar Compounds
Comparison with Structural Analogs
Chromene-3-Carboxamide Derivatives
(a) 7-(Diethylamino)-N-(2-(dimethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide (2A)
- Structure: Retains the chromene-3-carboxamide core but substitutes the 4-methoxybenzenesulfonyl and thiophen groups with dimethylamino and diethylamino moieties.
- Synthesis: Prepared via condensation of ethyl 7-(dimethylamino)-2-oxo-2H-chromene-3-carboxylate with N1,N1-dimethylethane-1,2-diamine under reflux .
- Activity : Demonstrates reversible inhibition of butyrylcholinesterase (BuChE), though potency is lower compared to sulfonamide-containing analogs due to reduced hydrophobic interactions .
(b) N-{2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Structure : Shares a chromene-carboxamide backbone but replaces the sulfonyl-thiophen-ethyl chain with a benzofuran and 4-methoxyphenylcarbamoyl group.
- Activity : Likely targets kinase pathways or inflammatory mediators, though specific data are unavailable. The benzofuran moiety may enhance metabolic stability compared to thiophen .
Sulfonamide-Containing Compounds
(a) KN-93 [2-[N-(2-Hydroxyethyl)]-N-(4-Methoxybenzenesulfonyl)Amino-N-(4-Chlorocinnamyl)-N-Methylbenzylamine]
- Structure : Contains a 4-methoxybenzenesulfonyl group but lacks the chromene core. Instead, it features a benzylamine scaffold with a chlorocinnamyl substituent.
- Activity : Potent CaMKII inhibitor (IC₅₀ ~ 0.5 μM) . The hydroxyethyl group enhances solubility, while the sulfonyl moiety stabilizes protein binding.
- Comparison : The target compound’s chromene-thiophen system may redirect activity toward cholinesterases or tyrosine kinases instead of CaMKII .
(b) N-((1-Benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide (IX)
Thiophen-Containing Analogs
(a) N-[4-(Diethylamino)phenyl]-2-[2-(Thiophen-2-yl)ethyl]furan-3-carboxamide (47i)
- Structure : Replaces chromene with a furan-carboxamide core but retains the thiophen-2-yl ethyl group.
- Synthesis : Utilizes HBTU/DIPEA-mediated coupling, achieving 93% yield .
- However, furan’s lower aromaticity may reduce target affinity compared to chromene .
(b) N-[2-(5-Bromothiophen-2-yl)-2-Oxoethyl] Piperazinyl Quinolones
- Structure: Combines a quinolone core with bromothiophen and oxoethyl-piperazine groups.
- Activity : Antibacterial agents with MIC values ≤1 μg/mL against Gram-positive pathogens. The bromothiophen moiety contributes to DNA gyrase binding .
- Comparison: The target compound’s chromene-sulfonamide system likely diverges from quinolones in mechanism but shares thiophen-mediated hydrophobic interactions .
Key Structural-Activity Insights
Chromene Core: Essential for planar aromatic interactions with enzyme active sites (e.g., BuChE). Substitutions at the 7-position (e.g., diethylamino in 2A) modulate electron density and potency .
Sulfonyl Group : Enhances solubility and hydrogen bonding. The 4-methoxybenzenesulfonyl moiety in the target compound may improve pharmacokinetics over naphthalene-sulfonamides .
Brominated thiophens (e.g., in quinolones) show enhanced antibacterial activity but may introduce toxicity .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves a multi-step approach:
Chromene core preparation : Condensation of salicylaldehyde derivatives with diethyl malonate under acidic conditions (e.g., piperidine catalysis).
Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with a thiophene-containing ethylamine intermediate at 0–5°C to prevent side reactions.
Carboxamide coupling : Use of EDC/HOBt or DCC/DMAP in anhydrous DMF to attach the chromene-carboxylic acid to the sulfonamide-thiophene moiety.
Optimization Tips:
- Maintain strict temperature control during sulfonylation (0–5°C) to minimize hydrolysis .
- Purify intermediates via flash chromatography (hexane/EtOAC, 3:1 gradient) to achieve >95% purity .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key protons (e.g., sulfonyl-OCH₃ at δ 3.8 ppm, thiophene protons at δ 7.2–7.4 ppm). 2D NMR (HSQC, HMBC) resolves stereochemical ambiguities .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) stretches .
- X-ray Crystallography : Resolves absolute configuration; requires slow evaporation from DCM/hexane .
- HPLC-PDA : Use a C18 column (MeCN/H₂O, 0.1% TFA) with UV detection at 254 nm for purity (>98%) .
Advanced: How do electronic effects of the sulfonyl and thiophene groups influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing sulfonyl group deactivates the thiophene ring toward electrophilic substitution but enhances stability in Suzuki-Miyaura couplings. Key considerations:
- Catalyst Selection : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O (3:1) for aryl boronic acid couplings at the thiophene 5-position.
- Reactivity Mapping : DFT calculations (B3LYP/6-31G*) show reduced electron density at the thiophene β-position, favoring nucleophilic attack at the α-position .
Advanced: What strategies mitigate poor aqueous solubility during biological assays?
Methodological Answer:
- Co-crystallization : Co-formulate with citric acid (1:1 molar ratio) to enhance solubility by 15-fold while maintaining crystallinity .
- Micellar Encapsulation : Use polysorbate 80 (0.5% w/v) to create stable micelles (size: 50 nm, PDI <0.2) for in vitro testing .
- pH Adjustment : Solubilize in PBS (pH 7.4) with 10% DMSO, ensuring <0.1% solvent interference in cell-based assays .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles:
- Dose-Response Validation : Re-test IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) using ATP-based viability assays .
- Metabolite Screening : LC-MS/MS analysis identifies degradation products (e.g., sulfonic acid derivatives) that may confound results .
- Batch Comparison : Compare NMR and HRMS data across synthetic batches to rule out structural variants .
Advanced: What computational approaches predict target binding modes for SAR studies?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with homology-modeled kinase domains (e.g., EGFR T790M) to prioritize substituents at the chromene 6-position .
- MD Simulations : Perform 100-ns simulations (AMBER ff14SB) to assess sulfonyl group flexibility in ATP-binding pockets .
- QSAR Modeling : Develop 2D descriptors (e.g., LogP, polar surface area) to correlate thiophene substitution patterns with cytotoxicity .
Advanced: How does the methoxy group impact metabolic stability in pharmacokinetic studies?
Methodological Answer:
- Microsomal Assays : Incubate with rat liver microsomes (RLM, 1 mg/mL) and NADPH; monitor demethylation via LC-MS.
- Metabolite ID : Major metabolites include 4-hydroxybenzenesulfonyl derivatives (t₁/₂ = 45 min in RLM) .
- Stabilization : Introduce fluorine para to the methoxy group to block CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
